molecular formula C14H17FN4O5S B2824812 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 2034358-40-0

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No. B2824812
CAS RN: 2034358-40-0
M. Wt: 372.37
InChI Key: YRFFXXLDVSPKBH-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3,5-triazine, which is a class of organic compounds known for their wide range of applications in chemical synthesis . The presence of the 1,3,5-triazine ring, along with other functional groups such as methoxy, ethoxy, and fluorobenzene, suggests that this compound could have interesting chemical properties and potential applications.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), are synthesized by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the 1,3,5-triazine ring is known to participate in various reactions, including nucleophilic substitutions and additions . The methoxy and ethoxy groups could also potentially undergo reactions, depending on the conditions.

Scientific Research Applications

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. While specific safety data for this compound is not available, similar compounds, such as DMTMM, are known to be harmful if swallowed and cause severe skin burns and eye damage .

Mechanism of Action

Target of Action

Similar compounds with a 1,3,5-triazine core are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets. The 1,3,5-triazine core is a versatile scaffold that can form multiple hydrogen bonds, enhancing its binding affinity to various biological targets . The presence of the ethoxy and fluorobenzene groups may further modulate this interaction, leading to changes in the target’s function .

Biochemical Pathways

Compounds with a similar structure have been shown to influence various biochemical pathways, including signal transduction, enzymatic reactions, and gene expression .

Pharmacokinetics

The compound’s solubility, stability, and permeability can be influenced by its chemical structure, which includes a 1,3,5-triazine core and various functional groups .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and the nature of its interaction with these targets. Potential effects could include changes in cellular signaling, alterations in gene expression, or modulation of enzymatic activity .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by pH, while its efficacy could be modulated by interactions with other molecules in the cellular environment .

properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O5S/c1-4-24-11-6-5-9(7-10(11)15)25(20,21)16-8-12-17-13(22-2)19-14(18-12)23-3/h5-7,16H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFFXXLDVSPKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide

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